molecular formula C11H13N5O4 B12395254 2'-O,4'-C-Methyleneadenosine

2'-O,4'-C-Methyleneadenosine

Cat. No.: B12395254
M. Wt: 279.25 g/mol
InChI Key: GHKDRNDFVCEETA-LYFOIYRLSA-N
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Description

2’-O,4’-C-Methyleneadenosine is a locked nucleic acid (LNA) and an adenosine analog. It is characterized by a methylene bridge connecting the 2’-oxygen and 4’-carbon of the ribose ring, which enhances its stability and binding affinity to complementary nucleic acids . This compound is primarily used in scientific research, particularly in the fields of molecular biology and medicinal chemistry.

Preparation Methods

The synthesis of 2’-O,4’-C-Methyleneadenosine involves several steps:

Chemical Reactions Analysis

2’-O,4’-C-Methyleneadenosine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-O,4’-C-Methyleneadenosine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2’-O,4’-C-Methyleneadenosine is unique among nucleic acid analogs due to its locked conformation, which provides enhanced stability and binding affinity. Similar compounds include:

Properties

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

IUPAC Name

(1S,3R,4S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7?,10+,11-/m0/s1

InChI Key

GHKDRNDFVCEETA-LYFOIYRLSA-N

Isomeric SMILES

C1[C@]2(C([C@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)CO

Canonical SMILES

C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO

Origin of Product

United States

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